Product packaging for Ethyl 2-aminopentanoate(Cat. No.:)

Ethyl 2-aminopentanoate

Cat. No.: B1633791
M. Wt: 145.2 g/mol
InChI Key: DPBOUPADTRCCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance and Research Context of α-Amino Esters

α-Amino esters are a class of organic compounds that serve as crucial intermediates and building blocks in modern organic and medicinal chemistry. beilstein-journals.org Their importance stems from their structural resemblance to α-amino acids, the fundamental constituents of proteins. The esterification of the carboxylic acid moiety in α-amino acids to form α-amino esters is a common and vital modification that enhances their utility in various synthetic applications. nih.gov

These compounds are highly valued for several key reasons:

Precursors to Bioactive Molecules: Enantioenriched α-amino esters, particularly α-aryl glycines, are important subunits found in a wide range of biologically active molecules and pharmaceutical agents. rsc.org They are fundamental to the synthesis of numerous natural and unnatural α-amino acid derivatives which are, in turn, used to construct peptidomimetics and other complex therapeutic agents. beilstein-journals.orgacs.org

Versatile Synthetic Intermediates: The presence of both an amino and an ester group allows for a wide range of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity makes them versatile synthons in multi-step syntheses.

Role in Peptide Synthesis: α-Amino esters are extensively used in peptide synthesis. The ester group serves as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the amino terminus. nih.gov They are integral to both solid-phase and solution-phase peptide synthesis methodologies.

Chiral Building Blocks: Many α-amino esters are chiral, possessing a stereocenter at the α-carbon. This inherent chirality makes them valuable as chiral building blocks for the asymmetric synthesis of complex molecules, where precise control of stereochemistry is essential for biological activity. acs.org

The development of novel and efficient methods for the synthesis of α-amino esters, especially in an enantiomerically pure form, remains an active area of research. Organocatalytic and metal-catalyzed asymmetric syntheses are continuously being explored to provide access to a diverse range of these valuable compounds. nih.govrsc.org

Stereochemical Considerations in Ethyl 2-Aminopentanoate Research

The stereochemistry of this compound is a critical aspect of its application in research, as the spatial arrangement of its atoms dictates its biological activity and its effectiveness as a chiral auxiliary. The compound possesses a chiral center at the α-carbon (the carbon atom adjacent to the carboxyl group), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 2-aminopentanoate and (S)-Ethyl 2-aminopentanoate. nih.gov

The specific configuration of this chiral center is of paramount importance in various applications:

Asymmetric Synthesis: Both the (R) and (S) enantiomers of this compound serve as valuable chiral building blocks, or synthons, in the stereoselective synthesis of more complex molecules. vulcanchem.com By starting with an enantiomerically pure form of the ester, researchers can introduce a specific stereocenter into the target molecule, which is often crucial for its desired biological function.

Chiral Auxiliaries: In some synthetic strategies, derivatives of this compound can be used as chiral auxiliaries. A chiral auxiliary is a temporary molecular scaffold that directs the stereochemical outcome of a reaction on a prochiral substrate. After the desired stereocenter is created, the auxiliary is cleaved from the molecule.

Biological Activity: The biological activity of molecules derived from this compound is often highly dependent on their stereochemistry. For instance, in the development of enzyme inhibitors or receptor ligands, only one enantiomer may bind effectively to the biological target. The (R)-enantiomer of related aminobutanoate derivatives has been used to create potent kinase inhibitors for cancer therapy.

The synthesis of enantiomerically pure this compound is therefore a key focus. Common methods to achieve this include:

Starting from Chiral Precursors: Synthesizing the ester from the corresponding enantiomerically pure amino acid, D-norvaline for the (R)-enantiomer or L-norvaline for the (S)-enantiomer. vulcanchem.com

Enantioselective Synthesis: Employing catalytic asymmetric methods to introduce the amino group stereoselectively.

Chiral Resolution: Separating a racemic mixture of the two enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent.

Property(R)-Ethyl 2-aminopentanoate(S)-Ethyl 2-aminopentanoate
Synonyms Ethyl (R)-2-aminopentanoate, (R)-2-Amino-pentanoic acid ethyl esterEthyl (S)-2-aminopentanoate, L-Norvaline ethyl ester
CAS Number 13893-43-1 nih.gov40918-51-2 (as hydrochloride salt) tcichemicals.com
Chirality (R)-configuration at α-carbon(S)-configuration at α-carbon
Primary Use Chiral synthon for pharmaceuticals, particularly enzyme inhibitors. Building block for peptide synthesis and unnatural amino acids. google.comtcichemicals.com

Overview of Research Domains Utilizing this compound

This compound is a versatile molecule that finds application in several key areas of chemical and biochemical research. Its utility stems from its ability to serve as a scaffold for the construction of more complex, often biologically active, molecules.

Synthesis of Bioactive Heterocycles:

One significant area of application is in the synthesis of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net Pyrimidines are a class of nitrogen-containing heterocycles that form the core structure of many biologically important molecules, including nucleobases and various pharmaceuticals. scholarsresearchlibrary.combu.edu.eg Research has demonstrated the use of (S)-N-α-benzoyl-l-arginine ethyl ester, a derivative of an α-amino ester, in the synthesis of novel pyrimidine compounds. mdpi.comresearchgate.net In one study, a derivative of (S)-ethyl 2-aminopentanoate was used to synthesize a novel pyrimidine, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. mdpi.comresearchgate.net This synthesis was achieved via a microwave-assisted condensation reaction, highlighting a modern and efficient approach to creating these potentially bioactive molecules. mdpi.comresearchgate.net Such pyrimidine derivatives are of interest for their potential applications in medicinal chemistry. mdpi.comresearchgate.net

Peptide and Unnatural Amino Acid Synthesis:

This compound is a valuable starting material in the field of peptide chemistry. nih.govgoogle.com It can be incorporated into peptide chains to introduce non-proteinogenic residues, thereby creating peptidomimetics with potentially enhanced stability or novel biological activities. The synthesis of protected unnatural α-amino acids is a key step in this process. caltech.edu For example, the (S)-enantiomer, often in its hydrochloride salt form, is used as a derivative of the unnatural amino acid norvaline in peptide synthesis protocols. tcichemicals.comtcichemicals.com Furthermore, research has shown its use in the synthesis of C-glycosyl amino acids, which are unnatural amino acids with a sugar moiety attached. acs.org

Development of Enzyme Inhibitors:

The structural framework of this compound makes it a suitable precursor for the synthesis of enzyme inhibitors. vulcanchem.com For instance, derivatives of α-amino esters are used to create molecules that can target specific enzymes involved in disease pathways. In one example, (S)-mthis compound hydrochloride was used in the synthesis of pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which are designed to inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), an enzyme involved in purine (B94841) biosynthesis. acs.org These compounds are being investigated for their potential as anticancer agents. The ability to stereoselectively synthesize derivatives of this compound is crucial in this context, as the inhibitory potency of these molecules is often highly dependent on their three-dimensional structure.

Research DomainApplication of this compoundExample Research Finding
Bioactive Heterocycle Synthesis Precursor for pyrimidine derivatives.Synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate via microwave irradiation. mdpi.comresearchgate.net
Peptide Synthesis Building block for unnatural peptides.Used in the synthesis of perindopril, an ACE inhibitor. google.com
Unnatural Amino Acid Synthesis Starting material for complex amino acids.Employed in the stereoselective synthesis of C-glycosyl 2-aminopentanoic acid. acs.org
Enzyme Inhibition Scaffold for inhibitor design.Precursor to pyrrolo[2,3-d]pyrimidine antifolates targeting GARFTase. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1633791 Ethyl 2-aminopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

ethyl 2-aminopentanoate

InChI

InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3

InChI Key

DPBOUPADTRCCIH-UHFFFAOYSA-N

SMILES

CCCC(C(=O)OCC)N

Canonical SMILES

CCCC(C(=O)OCC)N

sequence

X

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Aminopentanoate and Its Stereoisomers

Classical Synthetic Routes

Traditional methods for synthesizing Ethyl 2-aminopentanoate rely on well-established chemical reactions that have been fundamental to organic chemistry for decades. These routes are characterized by their reliability and foundational principles.

Esterification of 2-Aminopentanoic Acid

One of the most direct and classical methods for preparing this compound is through the Fischer esterification of its parent amino acid, 2-aminopentanoic acid (also known as norvaline). This acid-catalyzed reaction involves heating the amino acid in ethanol (B145695), with a strong acid like sulfuric acid or hydrochloric acid serving as the catalyst. The reaction can also be effectively carried out using thionyl chloride in absolute ethanol, which first converts ethanol to ethyl chlorosulfite and HCl in situ, facilitating the esterification. prepchem.com The equilibrium of the reaction is driven towards the product, the ethyl ester, by using an excess of ethanol or by removing the water formed during the reaction.

Reaction Scheme: Fischer Esterification

2-Aminopentanoic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

This method is fundamental for converting a readily available amino acid into its corresponding ester, a common derivative used in further synthetic steps.

Alkylation Strategies for Amino Acid Derivatives

Alkylation of amino acid synthons is a versatile classical approach for constructing the carbon framework of this compound. A prominent example is the alkylation of diethyl acetamidomalonate. ucalgary.canih.gov In this method, the starting malonic ester derivative is treated with a base, such as sodium ethoxide, to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a propyl halide (e.g., 1-bromopropane). The resulting alkylated product is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the final α-amino acid, which can subsequently be esterified as described previously. ucalgary.ca

A similar strategy involves the alkylation of ethyl cyanoacetate. The process begins with the deprotonation of the α-carbon, followed by reaction with a propyl halide. The resulting 2-cyanopentanoate can then be converted to this compound through reduction of the cyano group to an amine and subsequent esterification, or through hydrolysis of the cyano group and ester, followed by selective esterification.

Starting MaterialKey ReagentsIntermediate ProductFinal Product
Diethyl acetamidomalonate1. Sodium ethoxide 2. Propyl bromide 3. HCl, HeatDiethyl 2-acetamido-2-propylmalonate2-Aminopentanoic Acid
Ethyl cyanoacetate1. Base 2. Propyl bromideEthyl 2-cyano-2-propylacetateThis compound

Synthesis from L-Norvaline Derivatives

Given that L-norvaline is the specific L-stereoisomer of 2-aminopentanoic acid, the synthesis of L-Ethyl 2-aminopentanoate is most directly achieved through the esterification of this commercially available starting material. ebi.ac.ukwikipedia.org This process is identical to the Fischer esterification described in section 2.1.1, but the use of the enantiomerically pure L-norvaline ensures that the stereochemistry of the α-carbon is retained, yielding the corresponding L-ester. This is crucial for applications where stereochemical purity is required. The reaction preserves the chiral center, making it an efficient step in a stereospecific synthetic sequence.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry offers more advanced techniques that often provide significant advantages over classical methods, including improved reaction times, yields, and stereoselectivity.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Unlike conventional heating which relies on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently by direct interaction with polar molecules. anton-paar.comscispace.com This technique can drastically reduce reaction times for the esterification of 2-aminopentanoic acid from hours to mere minutes, while often improving product yields. ajrconline.org The synthesis of various amino acid esters and related compounds has been successfully demonstrated using microwave technology, highlighting its applicability to the preparation of this compound. nih.govnih.gov

Comparative Reaction Times for Similar Esterification Reactions

Synthesis Method Typical Reaction Time
Conventional Heating Hours

This "green chemistry" approach is favored for its efficiency, reduced energy consumption, and potential for cleaner reaction profiles. ajrconline.org

Asymmetric Synthesis and Enantioselective Methodologies

The synthesis of specific stereoisomers (enantiomers) of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric synthesis aims to produce a single enantiomer in high enantiomeric excess. hilarispublisher.com

Various enantioselective methodologies can be employed, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. rsc.org A modern approach involves the catalytic asymmetric alkynylation of α-imino esters. This reaction can be used to construct the chiral center, which can then be further elaborated to yield optically active α-amino acid derivatives. nih.gov For instance, a chiral catalyst can direct the addition of a nucleophile to an imine precursor, establishing the desired stereochemistry at the α-carbon. Subsequent chemical transformations would then build the rest of the molecule.

Enantioselective synthesis is a sophisticated field that provides access to enantiomerically pure compounds like (R)-Ethyl 2-aminopentanoate and (S)-Ethyl 2-aminopentanoate, which are often required for pharmaceutical and biological studies. hilarispublisher.comnih.gov

One-Pot Stereoselective C-Glycosyl Amino Acid Synthesis

A notable one-pot strategy for the stereoselective synthesis of C-glycosyl amino acids, including derivatives of this compound, involves a palladium-catalyzed cascade coupling between glycals and racemic α-nitroesters. rsc.orgrsc.org This method facilitates the construction of C-glycosyl amino acid scaffolds with two adjacent stereogenic centers, achieving excellent control over the stereochemistry at both the anomeric (C1) and the α-carbon of the amino acid.

The process utilizes 3,4-O-carbonate glycal donors and racemic α-nitroester acceptors. The reaction proceeds through a palladium-catalyzed decarboxylative allylation followed by the reduction of the nitro group to an amine. nih.gov This one-pot, two-step protocol operates at room temperature and has been shown to be applicable to a diverse range of substrates. nih.gov

Key features of this methodology include exclusive β-selectivity at the anomeric center and high diastereoselectivity at the α-carbon of the amino acid. nih.gov Mechanistic studies suggest that the stereochemical outcome is influenced by both the substrate and the catalyst. Specifically, a decarboxylation-induced C4-oxyanion directs 1,4-syn selectivity, while steric factors govern the stereochemistry at the α-carbon. nih.gov For the synthesis of a C-glycosyl derivative of 2-aminopentanoic acid, this method has demonstrated excellent anomeric selectivity. nih.gov

Organocatalytic Enantioselective Alkylation

Organocatalytic Enantioselective Alkylation

Organocatalytic enantioselective alkylation represents a powerful strategy for the asymmetric synthesis of α-amino acids, including this compound. A prominent approach involves the alkylation of glycine (B1666218) imines under phase-transfer catalysis (PTC) conditions. rsc.orgorganic-chemistry.orgacs.orgnih.govacs.org This method, pioneered by O'Donnell, utilizes a benzophenone (B1666685) imine of a glycine alkyl ester as the substrate, which is then alkylated in a biphasic system using a chiral phase-transfer catalyst. organic-chemistry.org

The use of a benzophenone imine is advantageous as it increases the acidity of the α-protons, facilitating deprotonation, and the resulting monoalkylated product is less acidic than the starting material, which helps to prevent dialkylation. organic-chemistry.org Furthermore, the product is less prone to racemization under the reaction conditions. organic-chemistry.org

Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are commonly employed as phase-transfer catalysts. acs.org These catalysts effectively shuttle the glycine enolate from the aqueous phase to the organic phase where it reacts with an alkyl halide. The chiral environment provided by the catalyst directs the alkylation to occur enantioselectively. The choice of the N-substituent on the Cinchona alkaloid can significantly influence the enantioselectivity of the reaction. acs.org This methodology has been successfully applied to generate a wide array of α-amino acid derivatives with high enantiomeric excess. acs.org

Below is a table summarizing the key aspects of this synthetic methodology:

Parameter Description Significance
Substrate Glycine imine (e.g., N-(diphenylmethylene)glycine ethyl ester)Readily available and activated for deprotonation.
Catalyst Chiral phase-transfer catalysts (e.g., Cinchona alkaloid-derived quaternary ammonium salts)Induces enantioselectivity in the alkylation step.
Reaction Type Phase-transfer catalyzed alkylationAllows for the use of a biphasic system with an inorganic base.
Key Advantage High enantioselectivity and modularityEnables the synthesis of a wide range of unnatural amino acids.

Stereoselective Processes for Specific Enantiomers

The preparation of specific enantiomers of this compound can be achieved through various stereoselective strategies. These methods are crucial for accessing optically pure compounds for applications in medicinal chemistry and materials science.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. researchgate.netnih.govnih.govunits.itmdpi.com For the resolution of racemic this compound, a lipase (B570770) can be used to selectively hydrolyze or transesterify one of the enantiomers.

For instance, in a hydrolysis reaction, the lipase would selectively convert one enantiomer of the ester into the corresponding carboxylic acid, while the other enantiomer remains as the ester. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional methods. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). Lipases such as Candida antarctica lipase B (CAL-B) are known for their high enantioselectivity in the resolution of a wide range of chiral compounds. units.it

The following table outlines the general principle of enzymatic kinetic resolution:

Step Description
1. Starting Material Racemic mixture of this compound.
2. Biocatalyst Enantioselective enzyme (e.g., Lipase).
3. Reaction Selective transformation of one enantiomer (e.g., hydrolysis).
4. Separation Separation of the unreacted enantiomer from the transformed product.
5. Result Isolation of the desired enantiomer in high enantiomeric purity.
Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. researchgate.netankara.edu.trwikipedia.orgyork.ac.uknih.gov In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a specific enantiomer of this compound, a glycine-derived substrate can be coupled to a chiral auxiliary, such as one of Evans' oxazolidinones. nih.gov The resulting adduct can then be deprotonated to form a chiral enolate. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile (in this case, a propyl halide) to attack from the less hindered face. This results in the formation of the alkylated product with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary affords the desired enantiomer of 2-aminopentanoic acid, which can then be esterified to yield this compound.

Multi-Step Conversions and Derivatization

The functionalization of this compound through multi-step conversions involving reduction and oxidation provides access to a diverse range of valuable derivatives.

Transformations involving Reduction and Oxidation Steps

Reduction:

The ester and amino functionalities of this compound and its derivatives can be targeted in reduction reactions. For instance, the ester group of a protected this compound derivative can be selectively reduced to a primary alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4). The resulting amino alcohol is a versatile building block for the synthesis of various compounds, including ligands and pharmaceutical intermediates.

Furthermore, a derivative of this compound containing a keto group in the side chain, such as ethyl 2-(alkoxycarbonylamino)-5-oxopentanoate, can undergo stereoselective reduction of the ketone. nih.gov This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst to yield the corresponding hydroxy derivative with high diastereoselectivity.

Oxidation:

The amino group of this compound is susceptible to oxidation, and this reactivity can be harnessed to synthesize various nitrogen-containing compounds. For instance, after suitable protection of the amino group, such as with an acetyl group to form N-acetyl-ethyl 2-aminopentanoate, the α-carbon can be subjected to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of α-keto esters or other oxidized derivatives. smolecule.com These transformations open up avenues for further functionalization and the creation of complex molecular architectures.

Advanced Chemical Reactivity and Transformation Studies of Ethyl 2 Aminopentanoate

Reactions at the Amino Functional Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

The amino group of ethyl 2-aminopentanoate can be readily acylated to form N-acyl derivatives. A common method for this transformation is the use of acetic anhydride (B1165640) in an aqueous medium to yield N-acetyl-ethyl 2-aminopentanoate. researchgate.net This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

The general reaction is as follows:

CH3(CH2)2CH(NH2)COOEt + (RCO)2O → CH3(CH2)2CH(NHCOR)COOEt + RCOOH

Table 1: Examples of Acylation Reactions of this compound

Acylating AgentProductReaction Conditions
Acetic AnhydrideN-acetyl-ethyl 2-aminopentanoateAqueous solution researchgate.net
Benzoyl ChlorideN-benzoyl-ethyl 2-aminopentanoateSchotten-Baumann conditions

Alkylation of the amino group in this compound can be achieved through nucleophilic substitution reactions with alkyl halides. libretexts.org However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing an alkyl group onto the nitrogen atom is through reductive amination. This process involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, followed by reduction of the imine to the corresponding N-alkylated amine. msu.ru

Table 2: Reductive Amination for the N-Alkylation of this compound

Carbonyl CompoundReducing AgentProduct
AcetaldehydeSodium borohydride (B1222165) (NaBH4)N-ethyl-ethyl 2-aminopentanoate
AcetoneSodium triacetoxyborohydride (B8407120) [NaB(OAc)3H]N-isopropyl-ethyl 2-aminopentanoate

The amino group of this compound can participate in condensation reactions with 1,3-dicarbonyl compounds to form heterocyclic structures, such as pyrimidines. bu.edu.eg The synthesis of pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine (B1678525) scaffold is present in numerous bioactive molecules. mdpi.com The reaction typically involves the condensation of an amidine, which can be formed from the amino ester, with a β-ketoester or a related 1,3-bifunctional compound. bu.edu.egnih.gov

One of the most widely used methods for constructing a pyrimidine ring involves the condensation of an amidine with a 1,3-bifunctional three-carbon fragment. bu.edu.eg This approach allows for the synthesis of a wide variety of substituted pyrimidines. organic-chemistry.org

Reactions at the Ester Functional Group

The ester functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification and amidation.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. mdpi.commasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, this reaction can be used to convert the ethyl ester into other alkyl esters. The reaction is typically performed using a large excess of the desired alcohol to drive the equilibrium towards the product. mdpi.com

Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative to chemical catalysis. nih.govresearchgate.net This "green" method can be performed under neutral conditions and at lower temperatures. nih.gov

Table 3: Comparison of Transesterification Methods

MethodCatalystConditionsAdvantages
ChemicalAcid (e.g., H2SO4) or Base (e.g., NaOCH3)High temperature, excess alcohol mdpi.commasterorganicchemistry.comHigh conversion efficiency nih.gov
EnzymaticLipase (B570770)Mild temperature, neutral pH nih.govresearchgate.netHigh selectivity, environmentally friendly nih.gov

The ester group of this compound can react with amines to form amides. This reaction, known as amidation, typically requires heating or the use of a catalyst. organic-chemistry.org Direct amidation of the ester with an amine can be challenging and may require harsh conditions. However, the use of coupling reagents can facilitate this transformation under milder conditions. researchgate.net Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form the amide bond.

Table 4: Methods for Amidation of this compound

ReagentProductKey Features
Amine (e.g., R'NH2) with heatN-R'-2-aminopentanamideDirect conversion, may require high temperatures
1. NaOH (hydrolysis) 2. Amine, Coupling ReagentN-R'-2-aminopentanamideTwo-step process, milder conditions for amide formation researchgate.net

Decarboxylation Pathways

The decarboxylation of α-amino esters like this compound, which involves the removal of the carboxyl group, is a significant transformation that typically requires specific catalytic conditions to proceed, as direct thermal decarboxylation is challenging. Research into the decarboxylation of α-amino acids and their derivatives has revealed several effective pathways, which are broadly applicable to this compound. These methods often rely on transforming the amino acid ester into an intermediate that is more susceptible to the loss of carbon dioxide.

One prominent pathway involves organocatalysis, mimicking biological processes. In this approach, the α-amino ester condenses with a carbonyl compound, such as an aldehyde or ketone, to form a Schiff base (imine) intermediate. researchgate.net This imine formation enhances the acidity of the α-proton and facilitates decarboxylation upon heating or under catalytic influence. The resulting intermediate can then be protonated and hydrolyzed to yield an amine, effectively replacing the ester group with a hydrogen atom. researchgate.net

Another advanced method for the decarboxylation of α-amino acid derivatives is through photoredox catalysis. nih.govacs.org This technique uses visible light and a photocatalyst to generate a radical intermediate. For an N-protected amino ester, the process can be initiated by a single-electron transfer (SET) event, leading to the formation of a carboxyl radical which readily extrudes CO2. nih.gov This produces an α-amino radical that can be trapped by a suitable reagent, allowing for further functionalization in what is known as a decarboxylative coupling reaction. nih.gov This radical-based pathway offers a mild alternative to traditional thermal methods. organic-chemistry.org

The choice of pathway can be influenced by the desired final product. While simple decarboxylation (protodecarboxylation) replaces the ester group with hydrogen, decarboxylative functionalization allows for the introduction of new chemical moieties at the α-carbon.

Table 1: Comparison of Decarboxylation Pathways for α-Amino Esters

Pathway Catalyst/Reagent Key Intermediate Conditions Outcome
Organocatalytic Aldehyde/Ketone Schiff Base (Imine) Typically requires heat Protodecarboxylation

Palladium-Catalyzed Coupling Reactions and Additions

Palladium catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-nitrogen bonds, and these methods are applicable to α-amino esters such as this compound. The reactivity of this compound can be directed towards either the α-carbon or the nitrogen atom, depending on the reaction conditions and the catalytic system employed.

α-Arylation: The direct functionalization of the C-H bond at the α-position of the ester is a significant area of research. organic-chemistry.org Palladium-catalyzed α-arylation of esters allows for the formation of a bond between the α-carbon and an aryl group. This reaction typically involves the formation of an enolate from the ester, which then participates in a cross-coupling reaction with an aryl halide. organic-chemistry.org For α-amino esters, a common strategy involves the in-situ formation of an azlactone (an oxazolone) from the N-acylated amino acid derivative. This azlactone is more readily enolized and can undergo palladium-catalyzed arylation to produce α-aryl, α-alkyl amino acid precursors. nih.gov The reaction tolerates a wide range of functional groups on the aryl halide coupling partner. organic-chemistry.org

N-Arylation: The primary amine group of this compound is a nucleophile that can participate in palladium-catalyzed N-arylation reactions, commonly known as the Buchwald-Hartwig amination. cmu.edu This reaction couples the amine with an aryl halide (or triflate) to form a new C-N bond, yielding an N-aryl-α-amino ester. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating various functional groups on both the amine and the aryl partner. cmu.edumit.edu This methodology is foundational for synthesizing complex molecules containing the alkyldiarylamine motif. cmu.edu

Auxiliary-Directed C-H Functionalization: More advanced strategies can achieve selective functionalization of C-H bonds by using a directing group. nih.gov While not directly at the α-position, an appropriate auxiliary attached to the nitrogen atom can direct a palladium catalyst to functionalize other C-H bonds within the molecule, such as those on the alkyl side chain. This approach provides a high degree of regioselectivity in forming new C-C or C-heteroatom bonds. nih.gov

Table 2: Palladium-Catalyzed Reactions Applicable to this compound

Reaction Type Reactive Site Coupling Partner Typical Catalyst System Product Type
α-Arylation α-Carbon Aryl Halide Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand α-Aryl-α-amino ester derivative
N-Arylation (Buchwald-Hartwig) Nitrogen Atom Aryl Halide/Triflate Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., BINAP) N-Aryl-α-amino ester

Stereocontrol and Diastereoselective Outcomes in Reactions

This compound possesses a stereocenter at the α-carbon, making stereocontrol a critical aspect of its chemical transformations. When new stereocenters are introduced during a reaction, the outcome can be either a mixture of diastereomers or, under controlled conditions, a single diastereomer. Achieving high diastereoselectivity is a key goal in the synthesis of complex, stereochemically defined molecules.

The stereochemical outcome of reactions involving chiral α-amino esters is heavily influenced by the catalyst, reagents, and reaction conditions. One strategy involves the use of chiral catalysts that can differentiate between the faces of a prochiral intermediate. For example, in the asymmetric α-allylic alkylation of N-unprotected α-amino esters, a chiral pyridoxal (B1214274) catalyst can form a chiral cavity that directs the approach of the electrophile, leading to the formation of α-quaternary amino acid derivatives with high diastereo- and enantioselectivity. acs.org

Another approach relies on substrate control, where the existing stereocenter in this compound directs the stereochemical outcome of the reaction. This is often observed in reactions that proceed through cyclic transition states. An intramolecular C-H amination, for instance, can proceed with high stereocontrol. A strategy involving a 1,3-nitrogen shift, where a nitrene precursor is covalently attached to the carboxylic acid functionality, can proceed through a cyclic transition state that facilitates stereocontrolled C(sp³)-H amination, leading to the synthesis of new α-amino acids with high stereopurity. nih.gov

Diastereoselectivity is also crucial in cycloaddition reactions. For example, a [3 + 2] cycloaddition between N-oxides derived from amino acids and alkenes can produce bicyclic products, such as 7-azanorbornanes, with high diastereoselectivity. nih.gov The facial selectivity of the alkene's approach to the intermediate is controlled by steric and electronic factors, often favoring the formation of the endo product. nih.gov Such reactions demonstrate how the inherent chirality of the amino ester backbone can be leveraged to control the formation of multiple new stereocenters.

Table 3: Strategies for Stereocontrol in Reactions of α-Amino Esters

Reaction Type Strategy for Stereocontrol Key Factor Diastereoselective Outcome
Asymmetric Alkylation Chiral Catalyst Creation of a chiral environment around the reactive intermediate Formation of α-quaternary amino esters with high d.r. and e.e. acs.org
Intramolecular C-H Amination Substrate Control / Cyclic Transition State Pre-organization of the molecule to favor a specific reaction geometry Stereospecific formation of a new C-N bond. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Carbon dioxide
BINAP
Pd(OAc)2

Derivatives and Analogs of Ethyl 2 Aminopentanoate in Advanced Chemical Synthesis

Synthesis and Characterization of Novel Pyrimidine (B1678525) Derivatives

The pyrimidine core is a fundamental structural motif in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The synthesis of novel pyrimidine derivatives from amino acid precursors offers a pathway to compounds with unique biological properties. A notable example is the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate.

This synthesis was achieved through a microwave-assisted reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone (B45752) in the presence of triethylamine (B128534) and isopropanol. nih.gov The reaction proceeds in a moderate yield of 70% and results in a novel pyrimidine compound that has been extensively characterized using various spectroscopic techniques. nih.gov

Table 1: Spectroscopic and Analytical Data for Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate nih.gov

Analysis Result
UV-Vis (λmax) 250 nm
FTIR-ATR (cm⁻¹) 3300 (N-H), 1730 (C=O ester), 1650 (C=O amide)
¹H-NMR (δ, ppm) Signals corresponding to aromatic, pyrimidine, and pentanoate protons
¹³C-NMR (δ, ppm) Resonances for all unique carbon atoms in the molecule
HRMS (EI) Calculated: 370.2005; Found: 370.2038
EI-MS (m/z) Consistent with the proposed structure

The successful synthesis and detailed characterization of this compound demonstrate the utility of amino acid derivatives with a pentanoate backbone in the construction of complex heterocyclic systems. nih.gov

Unnatural Amino Acid Derivatives derived from Ethyl 2-Aminopentanoate

Unnatural amino acids are invaluable tools in chemical biology and drug discovery, offering the ability to probe and modulate biological processes. The chemical synthesis of these compounds allows for the introduction of novel functionalities and structural constraints not found in the canonical amino acids. acs.org this compound can serve as a precursor for a variety of unnatural amino acids through modifications at the amine, the carboxylic acid, or the side chain.

General methods for the synthesis of unnatural α-amino esters often involve the alkylation of glycine (B1666218) equivalents or the modification of existing amino acid scaffolds. For instance, the O'Donnell amino acid synthesis utilizes the alkylation of benzophenone (B1666685) imines of glycine alkyl esters to produce a wide range of natural and unnatural α-amino acids. organic-chemistry.org This methodology could be adapted to introduce diverse side chains onto a glycine template, which could then be elaborated to pentanoate derivatives.

Another approach involves the chemoenzymatic polymerization of tripeptide ethyl esters containing unnatural amino acid residues. This has been demonstrated with peptides containing 2-aminoisobutyric acid, showcasing the potential for creating polypeptides with tailored properties. rsc.org While specific examples starting directly from this compound are not extensively documented, the existing synthetic strategies for unnatural amino acids provide a clear roadmap for its derivatization.

Carboranyl Amino Acid Analogues

Carboranes are boron-rich clusters that have garnered significant interest in medicinal chemistry, particularly for their potential application in boron neutron capture therapy (BNCT). The incorporation of carborane cages into amino acid structures can lead to novel therapeutic agents.

A significant development in this area is the synthesis of 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid. rsc.org This carboranyl amino acid was synthesized via the alkylation of the benzophenone Schiff's base of glycine methyl ester with a carborane-containing propyl iodide. rsc.org This key intermediate can then be utilized in solid-phase peptide synthesis to create carborane-containing peptides. rsc.org

Table 2: Key Intermediates in the Synthesis of a Carboranyl Aminopentanoic Acid rsc.org

Compound Structure Role in Synthesis
Benzophenone Schiff's base of glycine methyl ester A glycine anion equivalentStarting material for alkylation
3-(2-methyl-1,2-dicarba-closo-dodecaborane(12)-1-yl)propyl iodide An alkylating agent containing a carborane cageIntroduces the carborane moiety
5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid The final carboranyl amino acidBuilding block for peptide synthesis

The synthesis of such carboranyl amino acids highlights a sophisticated approach to creating highly functionalized molecules with potential therapeutic applications.

C-Glycosyl Amino Acid Structures incorporating Pentanoate Moiety

Glycosylation is a crucial post-translational modification that influences the structure and function of proteins. C-glycosyl amino acids, where the sugar moiety is linked to the amino acid via a carbon-carbon bond, are more stable to enzymatic degradation than their O- or N-glycosylated counterparts. This makes them attractive targets for the development of novel therapeutics and biological probes.

Recent advances in synthetic chemistry have enabled the efficient synthesis of C-glycosyl amino acids. One powerful method involves the visible-light-driven radical conjugate addition of glycosyl esters to dehydroalanine (B155165) derivatives. rsc.orgrsc.orgresearchgate.netsemanticscholar.org This approach allows for the stereoselective formation of C-glycosyl amino acids and peptides. While the direct application of this method to a pentanoate-containing amino acid has not been explicitly reported, the generality of the reaction suggests its feasibility.

The synthesis would likely involve the preparation of a dehydroamino acid with a pentanoate side chain, which would then be reacted with a suitable glycosyl radical precursor under photoredox conditions. The resulting C-glycosyl amino acid would be a valuable building block for the synthesis of stable glycopeptides.

N-Alkylated Amino Acid and Ester Derivatives

N-alkylation of amino acids and their esters is a common strategy to modify their properties, such as lipophilicity and conformational flexibility. The synthesis of N-alkylated derivatives of this compound can be achieved through various established methods.

One common approach involves the reductive amination of a ketone or aldehyde with the amino group of the amino acid ester. Alternatively, direct alkylation of the amine can be performed using an alkyl halide in the presence of a base. To avoid over-alkylation, the amino group can be protected, followed by alkylation and deprotection. For instance, N-substituted amino acids can be prepared by the reaction of glyoxal (B1671930) with a source of sulfur dioxide and a primary or secondary amine. google.com

While specific literature detailing the N-alkylation of this compound is sparse, the general principles of amino acid chemistry are readily applicable. The resulting N-alkylated derivatives would be of interest for incorporation into peptides and other bioactive molecules.

Integration into Complex Polycyclic Frameworks

The amino and ester functionalities of this compound make it a valuable precursor for the synthesis of complex polycyclic frameworks, particularly nitrogen-containing heterocycles. Multicomponent reactions (MCRs) are a powerful tool for the efficient construction of such molecules from simple starting materials. beilstein-journals.orgnih.govwindows.net

For example, amino acid esters are known to be key components in the synthesis of benzodiazepines, a class of psychoactive drugs. The reaction of an aminobenzophenone with a glycine ethyl ester is a key step in the synthesis of diazepam. researchgate.net By analogy, this compound could be employed in similar reactions to generate novel benzodiazepine (B76468) derivatives with a pentyl side chain.

Furthermore, the use of amino acid-derived precursors in the synthesis of other polycyclic systems, such as pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepines, has been reported. acs.org The incorporation of the pentanoate moiety from this compound into such scaffolds could lead to the discovery of new compounds with unique biological activities. The versatility of this compound as a building block in MCRs opens up a vast chemical space for the exploration of novel polycyclic structures.

Mechanistic Investigations and Kinetic Studies

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of enantiomerically pure α-amino acids and their esters, such as ethyl 2-aminopentanoate, is a significant focus in organic chemistry. Understanding the reaction mechanisms is crucial for developing efficient and highly selective synthetic routes.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules like this compound. researchgate.net These reactions rely on chiral catalysts to create a stereochemically defined product from a prochiral substrate. The mechanism of these transformations is often described by a catalytic cycle, which illustrates the regeneration of the catalyst after each reaction sequence.

Dual catalytic systems have emerged as a sophisticated strategy, combining two distinct catalytic cycles to enable new transformations. nih.gov For instance, a proposed mechanism for the hydrocyanation of alkenes involves a cobalt(III)-salen catalyst for a hydrogen atom transfer (HAT) cycle and a chiral bisoxazoline-Cu(II) complex for an enantioselective cyanation cycle. nih.gov While not directly applied to this compound, this principle of dual catalysis, where a radical intermediate is generated and then captured by a chiral catalyst, represents a frontier in asymmetric synthesis. nih.gov

Another example is the electrochemical organocatalysis for the asymmetric α-alkylation of glycine (B1666218) esters. nih.gov In this system, an organocatalyst forms a chiral enamine with a ketone, while an electrochemical process oxidizes TEMPO to an oxoammonium species. This species then reacts with the glycine ester to form an iminoester, which is subsequently attacked by the chiral enamine. The catalyst is regenerated, and the desired α-alkylated amino acid ester is produced with high enantioselectivity. nih.gov

Catalytic SystemTransformationKey Mechanistic FeatureRef
Co(III)-Salen / Bisoxazoline-Cu(II)HydrocyanationDual catalytic cycles involving Hydrogen Atom Transfer (HAT) and enantioselective cyanation. nih.gov
Electrochemical Organocatalysisα-Alkylation of Glycine EstersCombination of electrochemical oxidation (TEMPO) and chiral amine organocatalysis to generate and react with an iminoester. nih.gov
Chiral Phosphoric Acid2-Aza-Cope RearrangementDynamic kinetic resolution of α-stereogenic-β-formyl amides. nih.gov
Amino-squaramidesMichael Addition-CyclizationBifunctional catalysis activating both the nucleophile and the electrophile through hydrogen bonding. scispace.com

The stereochemical outcome of an asymmetric synthesis is determined by the steric and electronic interactions in the transition state. The chiral catalyst creates a chiral environment that favors one transition state over its diastereomeric counterpart, leading to an enantiomeric excess of one product.

In the asymmetric 2-aza-Cope rearrangement catalyzed by a chiral phosphoric acid, the catalyst protonates the imine, forming a chiral ion pair. nih.gov The bulky substituents on the catalyst create a sterically hindered environment that dictates the facial selectivity of the subsequent rearrangement, leading to high diastereo- and enantioselectivity. nih.gov

Similarly, in organocatalytic Michael addition-cyclization reactions using bifunctional amino-squaramides, the squaramide moiety activates the electrophile through hydrogen bonding, while the amino group activates the nucleophile. scispace.com The stereochemistry is controlled by the specific geometry of the ternary complex formed between the catalyst, the nucleophile, and the electrophile. The chiral scaffold of the catalyst, often derived from cinchona alkaloids, creates a well-defined pocket that directs the approach of the reactants. scispace.com

Biocatalytic and Enzymatic Reaction Mechanisms (Focus on Amino Acid Analogs)

Enzymes offer a highly selective and efficient alternative to chemical catalysts for the synthesis of chiral amino acids and their derivatives.

Aminotransferases, also known as transaminases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. mdpi.com These enzymes are crucial in amino acid metabolism and have been harnessed for the synthesis of non-canonical amino acids. They typically operate via a Ping-Pong Bi-Bi kinetic mechanism. mdpi.com

The reaction involves two half-reactions:

The amino group from the amino acid substrate is transferred to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the keto acid product.

The amino group from PMP is then transferred to a new keto acid substrate, regenerating the PLP cofactor and forming the new amino acid product.

The specificity of transaminases for different substrates varies. For example, aspartate aminotransferase (GOT1) and alanine aminotransferase (GPT) are considered highly specific. mdpi.com The substrate selectivity can be quantified by comparing the specificity constants (kcat/KM) for different substrates.

EnzymePreferred SubstrateAlternative SubstrateSpecificity Ratio (kcat/KM)pref / (kcat/KM)alt
GOT1AspartateAlanine~1,000,000
GPTAlanineAspartate~100

Data adapted from studies on human transaminases to illustrate substrate discrimination principles. mdpi.com

This high degree of selectivity is a result of specific interactions between the substrate's side chain and the amino acid residues in the enzyme's active site.

5-Aminolevulinate synthase (ALAS) is a PLP-dependent enzyme that catalyzes the first step of heme biosynthesis, the condensation of glycine and succinyl-CoA to form 5-aminolevulinate (ALA). nih.govnih.govresearchgate.net The detailed study of its mechanism provides a model for understanding how enzymes interact with amino acid substrates, which are analogs of this compound.

The reaction mechanism of ALAS is unusual for a PLP-dependent enzyme as it involves the cleavage of two bonds at the α-carbon of the amino acid substrate. nih.gov The catalytic cycle involves several key steps: nih.gov

Internal Aldimine to External Aldimine: In the absence of substrate, the PLP cofactor is covalently bound to an active site lysine residue (K313 in the murine enzyme) as an internal aldimine. The binding of glycine displaces the lysine and forms an external aldimine. nih.gov

Proton Abstraction: The lysine residue, now acting as a base, abstracts the pro-R proton from the α-carbon of glycine, forming a quinonoid intermediate. nih.gov This step is stereoelectronically controlled, with the Cα-H bond oriented perpendicular to the plane of the PLP ring to maximize orbital overlap. nih.gov

Claisen Condensation: The nucleophilic quinonoid intermediate attacks the carbonyl group of succinyl-CoA in a Claisen-like condensation, forming a tetrahedral intermediate. nih.gov

Decarboxylation and Product Release: The release of Coenzyme A is followed by the decarboxylation of the 2-amino-3-ketoadipate intermediate. The final product, 5-aminolevulinate, is then released, and the internal aldimine with the active site lysine is regenerated. nih.gov

The enzyme's active site precisely orients the substrates and the PLP cofactor, facilitating the reaction and preventing side reactions. nih.gov

Theoretical and Computational Chemistry Studies of Related Amines

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the electronic structure of molecules and transition states.

Studies on the rhodium(II)-catalyzed cyclopropanation with ethyl halodiazoacetates have used DFT to investigate the reaction mechanism. nih.gov These calculations revealed that the rate-determining step is the loss of dinitrogen from the diazo compound to form a rhodium carbenoid. The calculations also helped to explain the observed diastereoselectivity by identifying and comparing the energies of different transition states, including both "end-on" and "side-on" approaches of the alkene to the carbenoid. nih.gov

In another example, DFT calculations were used to study the mechanism of base hydrolysis of α-amino acid esters catalyzed by a Palladium(II) complex. researchgate.net These theoretical studies can help to rationalize experimental kinetic data and provide insights into the structure of intermediates and transition states that are difficult to observe experimentally.

DFT has also been employed to study the molecular structure and electronic properties of related compounds like ethyl-2-(4-aminophenoxy)acetate. mdpi.com These studies can calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap), which are important for understanding the reactivity of the molecule. The calculated UV/Vis spectra from Time-Dependent DFT (TD-DFT) can be correlated with experimental data to confirm electronic transitions. mdpi.com

Computational MethodSystem StudiedKey InsightsRef
DFTRhodium(II)-catalyzed cyclopropanationIdentification of the rate-determining step; explanation of diastereoselectivity through analysis of transition state energies. nih.gov
DFTBase hydrolysis of amino acid esters catalyzed by a Pd(II) complexElucidation of the reaction mechanism and rationalization of experimental kinetic data. researchgate.net
DFT / TD-DFTEthyl-2-(4-aminophenoxy)acetateCalculation of molecular orbitals (HOMO/LUMO), and prediction of UV/Vis spectra and electronic transitions. mdpi.com

Quantum Chemical Calculations of Reaction Intermediates

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the structures, energies, and properties of transient species like reaction intermediates and transition states. Such studies provide fundamental insights into reaction pathways. For many chemical processes, these calculations are crucial for understanding reaction feasibility and selectivity.

However, a specific search for quantum chemical calculations performed on reaction intermediates involving this compound did not yield dedicated studies. While general methodologies for such calculations on amino acids and their derivatives have been established, their application to this particular compound is not documented in the accessible scientific literature. Theoretical studies on related compounds, such as N-benzyl glycine ethyl ester, have been conducted to examine gas-phase elimination kinetics, suggesting that similar computational approaches could be valuable for understanding the reactivity of this compound. nih.gov

Table 1: Hypothetical Data Table for Quantum Chemical Calculations of Reaction Intermediates of a Generic Amino Acid Ester Reaction

Intermediate/Transition StateMethodBasis SetCalculated Energy (Hartree)Key Geometric Parameters
Reactant ComplexDFT (B3LYP)6-31G(d)-XXX.XXXXXXC-N bond length: 1.45 Å
Transition State 1DFT (B3LYP)6-31G(d)-XXX.XXXXXXImaginary frequency: -350 cm⁻¹
Intermediate 1DFT (B3LYP)6-31G(d)-XXX.XXXXXXO-H bond length: 0.98 Å
Transition State 2DFT (B3LYP)6-31G(d)-XXX.XXXXXXImaginary frequency: -280 cm⁻¹
Product ComplexDFT (B3LYP)6-31G(d)-XXX.XXXXXXC=O bond length: 1.21 Å
Note: This table is illustrative and does not represent actual data for this compound due to the absence of specific research.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations are instrumental in understanding how a compound like this compound might interact with other molecules, such as solvents, reagents, or biological macromolecules, at an atomic level.

Table 2: Hypothetical Data Table for Molecular Dynamics Simulation Parameters of a Generic Amino Acid Ester in Solution

Simulation ParameterValueDescription
SystemAmino acid ester in waterA single ester molecule solvated in a cubic box of water.
Force FieldCHARMM36A common force field for biomolecular simulations.
Water ModelTIP3PA standard model for representing water molecules.
EnsembleNPT (Isothermal-isobaric)Constant number of particles, pressure, and temperature.
Temperature300 KApproximate room temperature.
Pressure1 atmStandard atmospheric pressure.
Simulation Time100 nsThe duration of the simulation.
Time Step2 fsThe interval between successive calculations.
Note: This table is illustrative and does not represent actual data for this compound due to the absence of specific research.

Analytical Methodologies for the Characterization and Purity Assessment of Ethyl 2 Aminopentanoate and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of Ethyl 2-aminopentanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the ethyl ester group and the pentanoate chain.

Ethyl Group: A triplet signal for the methyl protons (-CH₃) and a quartet signal for the methylene (B1212753) protons (-OCH₂-) are expected, arising from spin-spin coupling.

Pentanoate Chain: The proton on the alpha-carbon (α-CH), adjacent to both the amino and carbonyl groups, would appear as a distinct multiplet. The protons of the propyl side chain (-CH₂CH₂CH₃) would produce complex multiplets further upfield.

Amino Group: The protons of the primary amine (-NH₂) typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show seven distinct signals, one for each carbon atom in its unique chemical environment. The carbonyl carbon of the ester group would be the most downfield signal.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~175
Alpha-Carbon (α-CH)~3.5 (multiplet)~55
Ester Methylene (-OCH₂-)~4.2 (quartet)~61
Beta-Carbon (-CH₂-)~1.6 (multiplet)~34
Gamma-Carbon (-CH₂-)~1.4 (multiplet)~20
Delta-Carbon (-CH₃)~0.9 (triplet)~14
Ester Methyl (-OCH₂CH₃)~1.2 (triplet)~14

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. For this compound (Molecular Weight: 145.20 g/mol ), the molecular ion peak (M⁺) at m/z = 145 would be observed. nih.gov Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester (-OC₂H₅, 45 Da) and cleavage of the Cα-Cβ bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio. This accuracy allows for the determination of the elemental formula of a compound, as the precise mass is unique to a specific combination of atoms. nih.gov For this compound, HRMS would be able to confirm the elemental composition C₇H₁₅NO₂ by matching the experimentally measured mass to the calculated exact mass (145.1103 Da). nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Chromatographic Separation and Enantiomeric Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity, as it is a chiral molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral molecules, including amino acid esters. yakhak.orgnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like 2-propanol or ethanol (B145695), is critical for achieving optimal separation. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, dipole-dipole, and π-π stacking. nih.gov

Table 2: Typical Chiral HPLC Method Parameters for Amino Acid Ester Separation

ParameterCondition
Column (CSP) Chiralcel® OD-H, Chiralpak® IE (Cellulose or Amylose derivatives)
Mobile Phase n-Hexane / 2-Propanol mixtures (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 210-230 nm) or Fluorescence (with derivatization)
Temperature Ambient (e.g., 25 °C)

Source: Adapted from methodologies described for chiral amines and amino acid esters. yakhak.orgresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. researchgate.netamericanpharmaceuticalreview.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. researchgate.net Organic solvents, such as methanol, are added as modifiers to adjust the mobile phase's polarity and solvating power. americanpharmaceuticalreview.com

SFC offers several advantages over HPLC, including higher efficiency, faster analysis times, and reduced organic solvent consumption, making it a "green" chemistry technique. researchgate.netselvita.com The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to faster column equilibration and higher optimal flow rates. researchgate.net The same types of chiral stationary phases used in HPLC are typically employed in SFC for enantiomeric separations. americanpharmaceuticalreview.com For basic compounds like this compound, a small amount of an amine additive (e.g., diethylamine) may be added to the modifier to improve peak shape and prevent tailing. americanpharmaceuticalreview.com

Specific Rotation Measurements for Chiral Purity

The chirality of this compound, also known as ethyl norvalinate, necessitates methods to determine its enantiomeric purity, a critical parameter in chemical synthesis and pharmaceutical applications. One of the foundational techniques for this assessment is polarimetry, which measures the specific rotation of a chiral compound.

Specific rotation is an intrinsic property of a chiral molecule and is defined as the angle to which a plane-polarized light is rotated when it passes through a solution of the compound at a specific concentration and path length. The measurement is performed using a polarimeter at a defined temperature and wavelength of light, typically the sodium D-line (589 nm).

The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

For this compound, if a sample contains an excess of one enantiomer, it will be optically active. The observed rotation is directly proportional to the enantiomeric excess (ee), which is a measure of the purity of the chiral sample. The enantiomeric excess can be calculated using the following formula:

% Enantiomeric Excess (ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

% ee = (+20° / +25°) x 100 = 80%

This would indicate that the mixture consists of 90% of the (S)-enantiomer and 10% of the (R)-enantiomer.

While data for the parent compound is elusive, research has been conducted on its derivatives. For instance, the specific rotation of a synthesized derivative, Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, has been reported.

Table 1: Specific Rotation Data for an this compound Derivative

Compound Name Enantiomer Specific Rotation ([α]D25) Concentration (c) Solvent
Ethyl 2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate (S) +40° 0.33 Chloroform

This data for a derivative illustrates the application of specific rotation in characterizing chiral compounds related to this compound. The measurement of specific rotation remains a fundamental and accessible method for assessing the chiral purity of such compounds and their derivatives.

Applications of Ethyl 2 Aminopentanoate As a Synthetic Precursor and Building Block in Complex Chemical Architectures

Role in the Synthesis of Biologically Relevant Small Molecules

The structure of ethyl 2-aminopentanoate makes it an ideal starting point for synthesizing molecules that can interact with or mimic biological systems. Its parent amino acid, norvaline, is of particular interest in metabolic studies.

This compound serves as a stable precursor to norvaline for use in metabolic research. Norvaline is an unusual, non-proteinogenic amino acid that can be produced by certain microorganisms, such as Escherichia coli, under specific metabolic conditions. nih.gov Studies have shown that norvaline synthesis can occur as a consequence of metabolic overflow from the branched-chain amino acid biosynthetic pathway, particularly when pyruvate (B1213749) levels are high, such as during oxygen limitation in high-glucose environments. nih.gov

Furthermore, research has revealed that norvaline can be mistakenly incorporated in place of leucine (B10760876) during protein synthesis in recombinant systems. nih.gov This misincorporation is thought to occur via the misaminoacylation of the leucine-specific transfer RNA (tRNALeu). nih.gov this compound can be used as a tool in such studies to introduce norvaline into cellular systems to probe the fidelity of protein synthesis and understand the metabolic consequences of its accumulation.

Table 1: Research Contexts for Norvaline in Amino Acid Metabolism

Research AreaDescriptionKey Findings
Metabolic Pathway Analysis Investigation of byproduct formation in microbial amino acid synthesis pathways.Norvaline accumulates in E. coli under oxygen limitation due to overflow from the pyruvate node into the branched-chain amino acid pathway. nih.gov
Protein Synthesis Fidelity Study of amino acid misincorporation into proteins in recombinant expression systems.Norvaline has been shown to be incorporated at leucine positions in recombinant human hemoglobin, with the level of substitution correlating with the intracellular norvaline/leucine ratio. nih.gov

The carbon skeleton of this compound is a suitable scaffold for the synthesis of analogs of excitatory amino acid neurotransmitters, such as glutamate (B1630785). The five-carbon chain of the aminopentanoate structure is analogous to that of key neurotransmitters, making it a valuable starting material for creating constrained or modified analogs to probe receptor binding and function.

For instance, synthetic strategies have been developed to produce analogs of 2-amino-5-phosphonopentanoic acid (AP5) and 2-amino-4-phosphonobutanoic acid (AP4), which are potent and selective glutamate receptor ligands. nih.govnih.gov These syntheses demonstrate the utility of amino acid backbones in constructing molecules that can modulate excitatory neurotransmission. By modifying the propyl side chain of this compound, chemists can introduce various functional groups (e.g., phosphonate, cyclopropyl) to create novel compounds for studying the structure-activity relationships of neurotransmitter receptors. nih.govnih.gov

Integration into Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids like norvaline into peptides is a key strategy for developing peptidomimetics with enhanced stability, altered conformation, and novel biological activities. This compound is a direct precursor to the norvaline building blocks used in these synthetic endeavors.

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. nih.govnih.gov To be used in the common Fmoc-based SPPS, the norvaline moiety derived from this compound must first be N-terminally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

The resulting Fmoc-Nva-OH is then used as a building block in standard automated peptide synthesizers. nih.gov The incorporation of norvaline in place of natural amino acids like leucine or isoleucine can alter the peptide's helical propensity, hydrophobicity, and susceptibility to enzymatic degradation, making it a valuable tool in drug design and the creation of novel biomaterials. nih.govresearchgate.net The process follows the standard SPPS cycle of deprotection, coupling, and washing.

Table 2: General Steps for Incorporating Norvaline into a Peptide via SPPS

StepActionReagents/ConditionsPurpose
1. Deprotection Removal of the Fmoc group from the resin-bound peptide.20% Piperidine in DMFExposes the free N-terminal amine for coupling.
2. Washing Rinsing the resin to remove excess deprotection reagent.DMFPrepares the resin for the coupling step.
3. Activation Activation of the carboxyl group of Fmoc-Nva-OH.DIC/Oxyma or HATU/DIEACreates a reactive intermediate for amide bond formation.
4. Coupling Addition of the activated Fmoc-Nva-OH to the resin-bound peptide.Fmoc-Nva-OH, coupling reagentsForms the new peptide bond, incorporating the norvaline residue. nih.gov
5. Washing Rinsing the resin to remove excess reagents and byproducts.DMFPurifies the resin-bound peptide for the next cycle.

In solution-phase peptide synthesis, this compound can be used directly as a C-terminally protected building block. The ethyl ester group prevents the carboxylate from participating in undesired side reactions, leaving the α-amino group free to act as a nucleophile. libretexts.org

To form a dipeptide, an N-terminally protected amino acid (e.g., Boc-Ala-OH) is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org This activated species then reacts with the free amino group of this compound to form the desired peptide bond. This method is particularly useful for the large-scale synthesis of short peptides or peptide fragments.

Precursor for Heterocyclic Compound Synthesis (e.g., Pyrimidines)

Amino esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds due to the presence of both nucleophilic (amine) and electrophilic (ester) centers. This compound can be utilized in the construction of substituted pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov

A general and effective strategy involves a condensation-cyclization reaction sequence. For example, the amino group of this compound can be reacted with a 1,3-dicarbonyl compound or a synthetic equivalent. Alternatively, the amino ester can first be converted into a more reactive intermediate, such as an enamine or an amidine, which then undergoes cyclization. One plausible route is the reaction with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile intermediate, which can then be cyclized with various N-C-N synthons (e.g., guanidine, urea) to yield highly substituted pyrimidines. This approach leverages the reactivity of the amino group and the α-carbon to build the heterocyclic core. bu.edu.egorganic-chemistry.org

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-aminopentanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate esterification catalysts (e.g., sulfuric acid or enzymatic catalysts) and controlling reaction conditions. For example, ethyl esters of similar aminocarboxylic acids (e.g., methyl (2S)-2-aminopentanoate) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Purification via fractional distillation or recrystallization from ethanol/water mixtures can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Yield improvements may require iterative adjustments to solvent polarity and temperature gradients.

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and the α-amine proton (δ ~3.0–3.5 ppm). Compare with literature data for analogous compounds, such as ethyl 2-(aminomethyl)benzoate .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., ester C=O stretch ~1740 cm1^{-1}, NH2_2 bend ~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 159 for C7 _7H13 _{13}NO2_2) and fragmentation patterns indicative of ester cleavage. Validate spectral data against databases like PubChem or ACS publications .

Advanced Research Questions

Q. What strategies are recommended for resolving racemic mixtures of this compound to obtain enantiomerically pure samples?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Adjust mobile phase composition (e.g., hexane/isopropanol) to achieve baseline separation .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B has been used for chiral resolution of tert-butyl 2-aminopentanoate derivatives .
  • Crystallization with Chiral Additives : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers via differential solubility .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

  • Methodological Answer :
  • Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis. Impurities (e.g., unreacted starting materials) can skew melting points and solubility data .
  • Standardized Protocols : Adopt consistent measurement conditions (e.g., DSC for melting points at 2°C/min; shake-flask method for solubility in water/ethanol). Cross-reference with structurally similar esters (e.g., ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate, CAS 1113-77-5) to identify methodological biases .
  • Meta-Analysis : Compile data from peer-reviewed journals (e.g., J. Org. Chem.) and prioritize studies with detailed experimental sections. Discrepancies may arise from solvent polarity or polymorphic forms .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to controlled stressors (e.g., pH 1–13 buffers at 40°C) and monitor degradation via HPLC. Use Arrhenius plots to predict shelf-life .
  • Degradation Pathway Elucidation : Employ LC-MS to identify breakdown products (e.g., hydrolysis to 2-aminopentanoic acid or intramolecular cyclization). Compare with stability profiles of related amino acid esters, such as tert-butyl derivatives .
  • Statistical Modeling : Apply factorial design to evaluate interactions between pH, temperature, and ionic strength. Use ANOVA to validate significance of variables .

Data Presentation Guidelines

  • Raw Data : Include tables of spectral assignments (e.g., NMR shifts) and chromatographic retention times in appendices .
  • Comparative Analysis : Tabulate physicochemical properties against literature values (Table 1).

Table 1 : Reported Physicochemical Properties of this compound and Analogues

PropertyThis compoundtert-Butyl 2-Aminopentanoate Methyl (2S)-2-Aminopentanoate
Molecular FormulaC7 _7H13 _{13}NO2 _2C9 _9H17 _{17}NO2 _2C6 _6H11 _{11}NO2 _2
Melting Point (°C)Not reported148–150 (hydrochloride salt)95–97
Solubility in H2 _2OLowInsolubleSlightly soluble

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